Cas no 12609-89-1 (Amphotericin B,5,8,9-trideoxy-7,10-dihydroxy-5-oxo-, (7R,10R)-)
12609-89-1 structure
Product Name:Amphotericin B,5,8,9-trideoxy-7,10-dihydroxy-5-oxo-, (7R,10R)-
Numero CAS:12609-89-1
MF:C47H71NO17
MW:922.063156366348
CID:160954
PubChem ID:6440819
Update Time:2025-04-19
Amphotericin B,5,8,9-trideoxy-7,10-dihydroxy-5-oxo-, (7R,10R)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Amphotericin B,5,8,9-trideoxy-7,10-dihydroxy-5-oxo-, (7R,10R)-
- (1S,3R,4E,6E,8E,10E,12E,14E,16E,18S,19R,20R,21S,25R,29R,32R,33R,35S,37S,38R)-3-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-19,25,29,32,33,35,37-heptahydroxy-18,20,21-trimethyl-23,27-
- Mycoheptin
- (1S,3R,4S,7R,11R,15S,16R,17R,18S,19Z,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(3-amino-3,6-dideoxy-β-D-mannopyranosyl)oxy]-1,3,4,7,11,17,37-heptahydroxy-15,16,18-trimethyl-9,13-dioxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid
- Amphotericin B, 5,8,9-trideoxy-7,10-dihydroxy-5-oxo-
- Antibiotic 281471
- Antibiotic 44 VI
- Mycoheptyne
- 5,8,9-Trideoxy-7,10-dihydroxy-5-oxoamphotericin B
- 5-OXO-5-DEOXY-28,29-DIDEHYDRONYSTATIN
- M1WCP74LP5
- UNII-M1WCP74LP5
- Q27283362
- (7R,10R)-5,8,9-TRIDEOXY-7,10-DIHYDROXY-5-OXOAMPHOTERICIN B
- 12609-89-1
- AMPHOTERICIN B, 5,8,9-TRIDEOXY-7,10-DIHYDROXY-5-OXO-, (7R,10R)-
- (1S,3R,4R,7R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,7,11,17,37-heptahydroxy-15,16,18-trimethyl-9,13-dioxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid
-
- Inchi: 1S/C47H71NO17/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-36(53)35(52)20-19-31(49)21-32(50)22-33(51)23-39(55)62-29(3)28(2)42(27)56/h5-18,27-31,33-38,40-44,46,49,51-54,56-58,61H,19-26,48H2,1-4H3,(H,59,60)/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,18-16+/t27-,28-,29-,30+,31+,33+,34-,35+,36+,37-,38-,40+,41-,42+,43+,44-,46-,47+/m0/s1
- Chiave InChI: GXLOOVOKGBOVIH-YPBFURFVSA-N
- Sorrisi: O1[C@H]2C[C@H](C=CC=CC=CC=CC=CC=CC=C[C@H](C)[C@H]([C@@H](C)[C@H](C)OC(C[C@@H](CC(C[C@@H](CC[C@H]([C@@H](C[C@@]1(C[C@@H]([C@H]2C(=O)O)O)O)O)O)O)=O)O)=O)O)O[C@H]1[C@H]([C@H]([C@@H]([C@@H](C)O1)O)N)O |t:4,6,8,10,12,14,16|
Proprietà calcolate
- Massa esatta: 921.47219980g/mol
- Massa monoisotopica: 921.47219980g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 11
- Conta accettatore di obbligazioni idrogeno: 18
- Conta atomi pesanti: 65
- Conta legami ruotabili: 3
- Complessità: 1710
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 18
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 7
- Conto stereocenter di bond non definito: 0
- XLogP3: -0.4
- Superficie polare topologica: 316Ų
Proprietà sperimentali
- Densità: 1.1609 (rough estimate)
- Punto di ebollizione: 803.51°C (rough estimate)
- Indice di rifrazione: 1.5280 (estimate)
Amphotericin B,5,8,9-trideoxy-7,10-dihydroxy-5-oxo-, (7R,10R)- Letteratura correlata
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
12609-89-1 (Amphotericin B,5,8,9-trideoxy-7,10-dihydroxy-5-oxo-, (7R,10R)-) Prodotti correlati
- 36148-89-7(Amphotericin B methyl ester)
- 34786-70-4(nystatin)
- 30652-87-0(Amphotericin B)
- 7681-93-8(Natamycin)
- 1405-32-9(amphotericin A)
- 1397-89-3(Amphotericin b)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Fornitori consigliati
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso